molecular formula C8H18ClNO2 B3037061 4-Diethylaminobutyric acid hydrochloride CAS No. 42060-21-9

4-Diethylaminobutyric acid hydrochloride

Cat. No. B3037061
Key on ui cas rn: 42060-21-9
M. Wt: 195.69 g/mol
InChI Key: ZRHAADCYUIHWGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04011329

Procedure details

7-n-pentyl-4-[1-(2-naphthylmethyl)-1,2,5,6-tetrahydropyrid-4-yl]-2,2-dimethylchroman-5-ol monohydrate (4.57g., prepared as described in Examples 2 and 3), 4-diethylaminobutyric acid hydrochloride (1.96g.) and dicyclohexylcarbodiimide (2.10g.) were dissolved together in dry dichloromethane (150ml.) and the solution was stirred for 5 days at ambient temperature. The resulting precipitate of dicyclohexylurea was removed by filtration and the filtrate was evaporated to dryness in vacuo. The residual amorphous foam was dissolved in the minimum of ethanol and dry ether was added causing an off-white solid to be precipitated. This solid (2.90g.) was filtered off and the filtrate was treated with ethereal hydrogen chloride to give another off-white precipitate (2.86g.) which was collected by filtration,. These two solids were combined and recrystallised from ethanol-ether to yield the desired 4-diethylaminobutyrate dihydrochloride as hygroscopic, off-white microcrystals (3.79g.), mp 96° C upwards (vague).
Name
7-n-pentyl-4-[1-(2-naphthylmethyl)-1,2,5,6-tetrahydropyrid-4-yl]-2,2-dimethylchroman-5-ol monohydrate
Quantity
4.57 g
Type
reactant
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.C(C1C=C(O)C2C(C3CCN(CC4C=CC5C(=CC=CC=5)C=4)CC=3)CC(C)(C)OC=2C=1)CCCC.[ClH:37].[CH2:38]([N:40]([CH2:47][CH3:48])[CH2:41][CH2:42][CH2:43][C:44]([OH:46])=[O:45])[CH3:39].C1(N=C=NC2CCCCC2)CCCCC1>ClCCl>[ClH:37].[ClH:37].[CH2:47]([N:40]([CH2:38][CH3:39])[CH2:41][CH2:42][CH2:43][C:44]([OH:46])=[O:45])[CH3:48] |f:0.1,2.3,6.7.8|

Inputs

Step One
Name
7-n-pentyl-4-[1-(2-naphthylmethyl)-1,2,5,6-tetrahydropyrid-4-yl]-2,2-dimethylchroman-5-ol monohydrate
Quantity
4.57 g
Type
reactant
Smiles
O.C(CCCC)C=1C=C(C=2C(CC(OC2C1)(C)C)C1=CCN(CC1)CC1=CC2=CC=CC=C2C=C1)O
Name
Quantity
1.96 g
Type
reactant
Smiles
Cl.C(C)N(CCCC(=O)O)CC
Name
Quantity
2.1 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred for 5 days at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting precipitate of dicyclohexylurea was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residual amorphous foam was dissolved in the minimum of ethanol and dry ether
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to be precipitated
FILTRATION
Type
FILTRATION
Details
This solid (2.90g.) was filtered off
ADDITION
Type
ADDITION
Details
the filtrate was treated with ethereal hydrogen chloride
CUSTOM
Type
CUSTOM
Details
to give another off-white precipitate (2.86g.) which
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallised from ethanol-ether

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
Cl.Cl.C(C)N(CCCC(=O)O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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